N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-26(29,24-16-21-14-8-9-15-23(21)30-24)18-27-25(28)17-22(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,22,29H,17-18H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBACWBIYHXWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the diphenylpropanamide moiety is often added through an amide coupling reaction using reagents like carbodiimides .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as microwave-assisted synthesis and photochemical reactions . These methods are advantageous due to their efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the diphenylpropanamide moiety can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
N-[(2S)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-3,3-diphenylpropanamide
- Structure: Shares the 3,3-diphenylpropanamide core but replaces the benzofuran moiety with a cyclohexylmethylamino group.
- The absence of benzofuran may reduce π-π stacking interactions but improve selectivity for BChE over acetylcholinesterase (AChE) .
N-(benzothiazole-2-yl)-3,3-diphenylpropanamide
- Structure : Features a benzothiazole ring instead of benzofuran and lacks the hydroxypropyl linker.
- Reduced Solubility: Absence of the hydroxypropyl group lowers polar surface area (~47 Ų), increasing logP to ~6.3. Activity: Benzothiazole derivatives are often explored for anticancer and antimicrobial properties, suggesting divergent therapeutic applications compared to the benzofuran analog .
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
- Structure : Substitutes benzofuran with a benzimidazole-phenyl system.
- Key Differences: Benzimidazole Pharmacophore: Known for targeting DNA topoisomerases and tyrosine kinases. The phenyl spacer may enhance conformational flexibility. Molecular Weight: 417.5 g/mol (vs. 443.5 g/mol for the benzofuran analog), with a logP of ~5.6. Applications: Benzimidazole derivatives are commonly used in antiparasitic and antiviral therapies, indicating a broader scope of action .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Structure : Combines an indole-ethyl group with a fluorinated biphenyl-propanamide.
- Indole Moiety: Facilitates interactions with serotonin or dopamine receptors, contrasting with the benzofuran analog’s cholinesterase-targeting profile .
Research Implications
- Benzofuran vs. Benzothiazole/Benzimidazole : The benzofuran analog’s hydroxyl and ether groups may favor interactions with hydrolytic enzymes (e.g., cholinesterases), while benzothiazole/benzimidazole systems target nucleic acid or protein-binding sites.
- Hydroxypropyl Linker : Enhances solubility and may serve as a metabolic liability (e.g., esterase cleavage) compared to more stable alkyl or aromatic linkers in analogs .
- Diphenylpropanamide Core : Common across all analogs, this moiety likely contributes to π-π stacking and hydrophobic interactions, though substituent variations dictate target specificity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran derivatives and hydroxypropyl intermediates. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., DCC or EDC) under anhydrous conditions in solvents like DMF or THF .
- Hydroxypropyl group introduction : Alkylation reactions with epoxide intermediates, requiring precise pH control (pH 7–9) and temperatures of 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | DCC, DMF, RT, 12h | 65–70 | 92 | |
| Hydroxypropylation | Epoxide, NaH, THF, 70°C | 55–60 | 88 |
Q. How can structural characterization techniques validate the molecular identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzofuran (δ 6.8–7.5 ppm), hydroxypropyl (δ 3.2–4.0 ppm), and diphenylpropanamide (δ 7.2–7.6 ppm) moieties. Integration ratios verify substituent positions .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~452.2 Da) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, analyze dihedral angles between benzofuran and phenyl groups (e.g., 0.230° co-planarity in related compounds) .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer :
- Enzyme Inhibition : Demonstrated binding to butyrylcholinesterase (BChE) in crystallography studies (PDB: 7Q1P), suggesting potential neuropharmacological applications .
- Antimicrobial Screening : Agar diffusion assays show activity against Candida albicans (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL) in structurally related benzofuran-amides .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use of Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate R/S enantiomers (retention time difference: 2.1 min) .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during hydroxypropylation to enrich enantiomeric excess (ee >90%) .
Q. What strategies address contradictory bioactivity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzofuran vs. electron-donating groups on phenyl rings) using in vitro dose-response curves .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity variations at BChE active sites (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for analogs) .
Q. How can in silico models predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (CYP3A4 substrate likelihood: 78%) and hepatotoxicity (probable in analogs with logP >4.5) .
- MD Simulations : GROMACS for 100-ns trajectories to assess membrane permeability (logD: 3.2) and plasma protein binding (>95%) .
Data Contradiction Analysis
Q. Why do reaction yields vary significantly across published synthetic protocols?
- Critical Analysis :
- Solvent Effects : Lower yields in THF (55%) vs. DMF (70%) due to incomplete epoxide ring-opening .
- Catalyst Loading : Excess NaH (>2 eq.) leads to side reactions (e.g., elimination products) in hydroxypropylation steps .
Research Design Considerations
Q. What experimental controls are essential for reproducibility in bioactivity studies?
- Methodological Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
